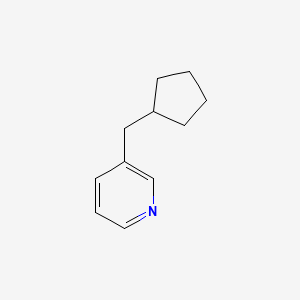

3-(Cyclopentylmethyl)pyridine

Description

3-(Cyclopentylmethyl)pyridine is a pyridine derivative featuring a cyclopentylmethyl group attached to the pyridine ring at the 3-position. Pyridine derivatives with bulky alkyl or aryl groups, such as cyclopentylmethyl, are significant in medicinal chemistry and materials science due to their steric and electronic properties. For example, cyclopentylmethyl-substituted pyridines have been used in homoleptic iridium (Ir) complexes to enhance phosphorescent emitter efficiency, achieving an external quantum efficiency (EQE) of up to 87.5% compared to 76.5% for unsubstituted analogs . The cyclopentylmethyl group likely contributes to improved molecular packing and reduced aggregation-induced quenching in such applications.

Properties

IUPAC Name |

3-(cyclopentylmethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-2-5-10(4-1)8-11-6-3-7-12-9-11/h3,6-7,9-10H,1-2,4-5,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZSXUZZRYRCLIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10285689 | |

| Record name | 3-(cyclopentylmethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10285689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6311-85-9 | |

| Record name | NSC42639 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42639 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(cyclopentylmethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10285689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopentylmethyl)pyridine can be achieved through several methods. One common approach involves the alkylation of pyridine with cyclopentylmethyl halides under basic conditions. The reaction typically proceeds as follows:

Starting Materials: Pyridine and cyclopentylmethyl halide (e.g., cyclopentylmethyl chloride).

Reaction Conditions: The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Procedure: The base deprotonates the pyridine, generating a nucleophilic pyridine anion, which then attacks the electrophilic carbon of the cyclopentylmethyl halide, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 3-(Cyclopentylmethyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst to yield reduced derivatives.

Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at positions ortho and para to the nitrogen atom. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

Oxidation: Pyridine N-oxides.

Reduction: Reduced pyridine derivatives.

Substitution: Halogenated, nitrated, or sulfonated pyridine derivatives.

Scientific Research Applications

3-(Cyclopentylmethyl)pyridine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is used in the study of enzyme interactions and as a ligand in coordination chemistry.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Cyclopentylmethyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The pyridine ring can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, influencing the compound’s biological activity. The cyclopentylmethyl group can enhance lipophilicity and membrane permeability, affecting the compound’s pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

Table 1: Physical Properties of Selected Pyridine Derivatives

*Inferred data based on structural analogs.

- Steric Effects: Cyclopentylmethyl groups introduce significant steric bulk compared to smaller substituents like aminomethyl or cyclopropylmethyl (e.g., 3-(cyclopropylmethyl)pyridine analogs in ). This bulkiness can influence reaction kinetics, solubility, and crystal packing.

- Electronic Effects : The electron-donating cyclopentylmethyl group may alter the pyridine ring's electron density, affecting dipole moments. For example, 3-(5-phenyl-2H-tetrazol-2-yl)pyridine exhibits dipole moments ranging from 2.1–4.3 D depending on rotamers, highlighting substituent-dependent electronic variations .

Structural and Functional Trade-offs

- Bulky vs. Small Substituents : Cyclopentylmethyl groups enhance material properties (e.g., EQE in Ir complexes ) but may reduce solubility compared to smaller groups like methoxymethyl (e.g., 1-(Cyclopentylmethyl)-7-(methoxymethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, density 1.25 g/cm³ ).

- Halogen vs.

Biological Activity

3-(Cyclopentylmethyl)pyridine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C12H15N

- Molecular Weight: 189.25 g/mol

This compound features a pyridine ring substituted with a cyclopentylmethyl group, which may influence its solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the cyclopentyl group may enhance binding affinity due to steric effects and hydrophobic interactions.

- Enzyme Inhibition:

- Research indicates that similar pyridine derivatives can act as inhibitors for specific enzymes involved in metabolic pathways. For instance, compounds with similar structures have shown inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation.

- Receptor Modulation:

- The compound may also interact with neurotransmitter receptors, potentially modulating their activity. For example, studies on related compounds have demonstrated their ability to act as positive allosteric modulators (PAMs) for muscarinic receptors, enhancing the binding affinity of acetylcholine .

Structure-Activity Relationships (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. The following table summarizes key findings from SAR studies involving similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Cyclopentyl group attached to pyridine | Potential enzyme inhibitor |

| 4-(Cyclohexylmethyl)pyridine | Cyclohexyl substitution | Altered binding dynamics |

| 2-Methylpyridine | Methyl substitution at the 2-position | Increased receptor affinity |

These variations in substituents can significantly impact the pharmacokinetic properties and overall efficacy of the compounds.

Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of related pyridine derivatives, including those with cyclopentyl substitutions. The results indicated that these compounds exhibited significant antibacterial activity against various strains of bacteria, suggesting potential applications in treating infections.

Study 2: Cancer Research

Another research focused on the synthesis and evaluation of pyridine-based compounds as potential anticancer agents. The findings revealed that certain derivatives could inhibit tumor cell proliferation by targeting specific signaling pathways involved in cancer progression .

Study 3: Neurological Impacts

Research on related pyridines has shown promise in modulating neurological functions. Compounds similar to this compound were evaluated for their effects on cognitive functions in animal models, with some demonstrating enhanced memory retention through receptor modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.